Tebufenozide-hydroxymethyl is a derivative of the insect growth regulator tebufenozide, known for its selective action against lepidopteran pests. This compound acts by mimicking the natural hormones in insects, disrupting their growth and development. Tebufenozide itself is classified under the chemical family of benzoylureas and is primarily used in agriculture as a pesticide. Its effectiveness is particularly noted in controlling various caterpillar species, making it an essential tool in integrated pest management strategies.
Tebufenozide-hydroxymethyl originates from tebufenozide, which has been extensively studied for its insecticidal properties. The compound is classified as an insect growth regulator, specifically targeting the hormonal pathways of insects to prevent normal development. The chemical structure of tebufenozide includes a benzoic acid moiety and a hydrazine component, which are crucial for its biological activity. The compound's systematic name is benzoic acid, 3,5-dimethyl-1-(1,1-dimethylethyl)-2-(hydroxymethyl)-2-(4-methylphenyl)hydrazide .
The synthesis of tebufenozide-hydroxymethyl involves several key steps, typically starting from readily available precursors. A common method includes the reaction of appropriate hydrazines with substituted benzoic acids under controlled conditions. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often utilizing formaldehyde in the presence of an acid catalyst.
The synthesis process can be summarized as follows:
The molecular formula for tebufenozide-hydroxymethyl is , indicating the presence of two nitrogen atoms and three oxygen atoms alongside the carbon and hydrogen framework. The compound features a complex structure that includes:
The three-dimensional conformation of tebufenozide-hydroxymethyl plays a critical role in its interaction with insect hormonal receptors, facilitating its function as an insect growth regulator .
Tebufenozide-hydroxymethyl undergoes various chemical reactions that are pivotal for its efficacy as an insecticide. Key reactions include:
The mechanism of action for tebufenozide-hydroxymethyl primarily involves interference with the molting process in insects. It mimics the action of ecdysteroids, which are hormones responsible for regulating growth and development in arthropods. Upon application:
This mechanism highlights the selectivity of tebufenozide-hydroxymethyl towards specific pest species while minimizing impacts on non-target organisms .
Tebufenozide-hydroxymethyl exhibits several notable physical and chemical properties:
These properties influence its formulation as a pesticide and affect its application methods in agricultural settings .
Tebufenozide-hydroxymethyl is primarily utilized in agricultural practices as an effective insecticide against lepidopteran pests such as caterpillars. Its applications include:
The ongoing research into tebufenozide derivatives continues to explore their potential for enhancing agricultural productivity while ensuring environmental safety .
Tebufenozide-hydroxymethyl (3-hydroxymethyl-5-methylbenzoic acid 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl) hydrazide or its positional isomer) represents a critical phase I metabolite generated through enzymatic hydroxylation of the parent insecticide tebufenozide. This biotransformation occurs primarily at the 3 or 5 position of the dimethylbenzoic acid moiety, mediated by cytochrome P450 (CYP) enzymes in hepatic systems. The hydroxylation dynamics demonstrate strict regioselectivity, with the dimethylbenzoic acid ring being hydroxylated approximately 12 times more efficiently than the ethylbenzoyl moiety based on in vitro formation rates [1] [3].
The introduction of the hydroxymethyl group (–CH₂OH) fundamentally alters the molecule's interaction with the ecdysone receptor (EcR) in Lepidoptera. While tebufenozide itself acts as a non-steroidal ecdysteroid agonist that triggers premature molting in target insects, the hydroxymethyl metabolite exhibits reduced binding affinity to EcR. This occurs because hydroxylation disrupts the optimal hydrophobic interactions required for receptor binding, particularly within the ligand-binding pocket conserved in Lepidopteran EcR complexes. Consequently, tebufenozide-hydroxymethyl shows diminished agonistic activity compared to the parent compound, representing a detoxification pathway in non-target organisms [2] [3].
Table 1: Metabolic Profiling of Tebufenozide in Human Hepatic Systems
Metabolite Identified | Exact Mass (g/mol) | Retention Time (min) | Formation Pathway |
---|---|---|---|
Hydroxylated Tebufenozide (hydroxymethyl variant) | 369 | 6.65 | Hydroxylation at 3/5 position of dimethylbenzoic acid moiety |
De-dimethylethyl-tebufenozide A | 313 | 5.76 | Oxidative dealkylation |
De-dimethylethyl-tebufenozide B | 313 | 6.22 | Oxidative dealkylation |
Human in vitro hepatic microsomal models demonstrate that tebufenozide metabolism follows predominantly detoxification pathways rather than bioactivation. Incubation of tebufenozide (100 μM) with pooled human liver microsomes for 60 minutes yields three principal metabolites: one hydroxylated derivative (including the hydroxymethyl variant) and two de-dimethylethyl compounds. Notably absent are aromatic amine metabolites associated with methemoglobinemia risk, confirming the detoxification trajectory of human hepatic processing [1] [3].
The metabolic stability of tebufenozide-hydroxymethyl was evaluated using high-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF). Formation kinetics reveal progressive increase in hydroxylated metabolites with incubation time, reaching detectable levels within 15 minutes and plateauing at 45-60 minutes. This metabolic stability profile indicates efficient clearance mechanisms without accumulation of reactive intermediates. Comparative analysis across metabolic models—including human, rat, and chicken hepatic systems—confirms consistent detoxification pathways, with hydroxylation representing >80% of observed phase I reactions in human microsomes [3] [8].
The cytochrome P450 superfamily mediates the formation of tebufenozide-hydroxymethyl through regioselective hydroxylation. While specific human isoforms responsible for tebufenozide-hydroxymethyl generation remain uncharacterized, CYP3A4 induction patterns provide mechanistic insights. Tebufenozide exposure (10μM) induces CYP3A11 and CYP2B10 mRNA levels in mouse primary hepatocytes and upregulates human CYP3A4 expression by 15-fold in HepaRG cell lines, suggesting this isoform's involvement in metabolic processing [1] [2].
Critically, human hepatic models show no evidence of N-hydroxy metabolites or aromatic amines that would indicate bioactivation toward methemoglobinemia-inducing species. This contrasts with other aromatic amine-containing pesticides where CYP1A2-mediated N-hydroxylation generates toxic intermediates. The absence of such pathways in tebufenozide metabolism highlights the protective role of CYP-mediated hydroxylation, favoring detoxification through hydroxymethyl formation rather than bioactivation [1] [3] [5].
Table 2: Cytochrome P450 Isoforms in Tebufenozide Metabolism
CYP Isoform | Induction Level | Experimental Model | Metabolic Role |
---|---|---|---|
CYP3A4 | 15-fold increase | HepaRG human hepatoma cell line | Primary hydroxylation catalyst |
CYP3A11 | Significant induction | Mouse primary hepatocytes | Secondary metabolic pathway |
CYP2B10 | Significant induction | Mouse primary hepatocytes | Minor metabolic contributor |
Interspecies metabolic divergence significantly influences tebufenozide-hydroxymethyl formation and detoxification efficiency. Human hepatic systems efficiently convert tebufenozide to hydroxymethyl derivatives without producing toxic aromatic amines. In contrast, certain non-target organisms exhibit alternative metabolic pathways with varying detoxification capacities [2] [3].
Amphibian models (e.g., Rana sylvaticus larvae) show limited direct toxicity from tebufenozide exposure, suggesting efficient detoxification. However, mesocosm studies reveal subtle disturbances in microbial communities involved in nutrient cycling following environmental exposure. Specifically, planktonic community beta diversity increases significantly in insecticide-treated aquatic systems, indicating community-level disbiosis despite the absence of direct toxicity in amphibians or zooplankton [2].
Microbial communities demonstrate dual roles in environmental tebufenozide processing: as detoxifying agents through biodegradation and as indicators of ecosystem stress. Biofilm communities exhibit non-significant structural shifts, while planktonic microbes show altered diversity patterns at environmentally relevant concentrations (0.025–0.05 mg/L). This suggests that while vertebrates efficiently detoxify tebufenozide via hydroxylation, microbial ecosystems may experience functional disturbances with potential implications for nutrient cycling in aquatic environments [2].
Table 3: Interspecies Variability in Tebufenozide Metabolization
Organism/System | Metabolic Efficiency | Key Metabolites | Functional Consequences |
---|---|---|---|
Human hepatic microsomes | High detoxification efficiency | Hydroxymethyl derivatives; Dealkylated compounds | No toxic metabolites detected |
Aquatic microbial communities | Moderate functional disturbance | Not characterized | Increased beta diversity in plankton; Altered biofilm composition |
Amphibian larvae (Rana sylvaticus) | Efficient detoxification | Presumed hydroxylated forms | No significant direct toxicity |
Zooplankton communities | Efficient detoxification | Not characterized | No population-level effects |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1